molecular formula C8H8BrNO2 B13843376 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one

4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one

Cat. No.: B13843376
M. Wt: 230.06 g/mol
InChI Key: MLCUXBNIXQOYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridinone, featuring a bromoacetyl group at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one followed by acetylation. One common method is as follows:

    Bromination: 1-methylpyridin-2(1H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.

    Acetylation: The brominated intermediate is then reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group at the 2-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridinone derivatives.

    Reduction: Formation of 4-(2-hydroxyethyl)-1-methylpyridin-2(1H)-one.

    Oxidation: Formation of 4-(2-carboxyacetyl)-1-methylpyridin-2(1H)-one.

Scientific Research Applications

4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of a pyridinone ring.

    4-(2-Bromoacetyl)phenol: Contains a phenol group instead of a pyridinone ring.

    4-(2-Bromoacetyl)aniline: Features an aniline group instead of a pyridinone ring.

Uniqueness

4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both a bromoacetyl group and a methyl-substituted pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-(2-bromoacetyl)-1-methylpyridin-2-one

InChI

InChI=1S/C8H8BrNO2/c1-10-3-2-6(4-8(10)12)7(11)5-9/h2-4H,5H2,1H3

InChI Key

MLCUXBNIXQOYIT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.